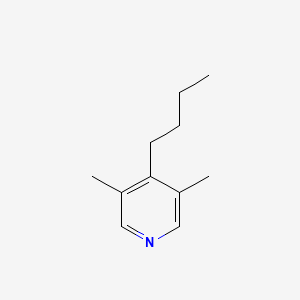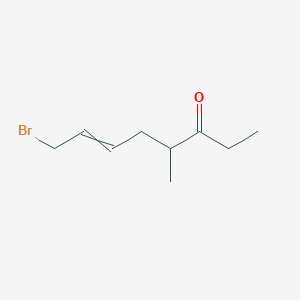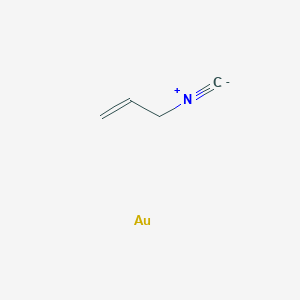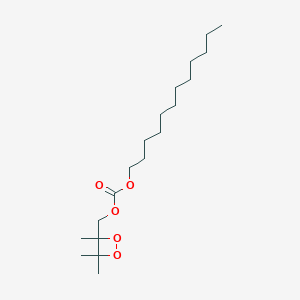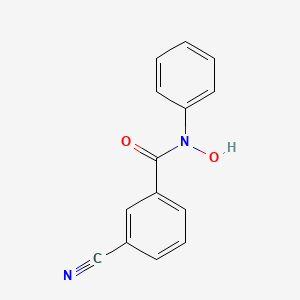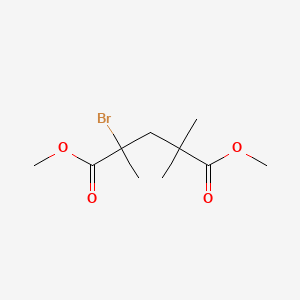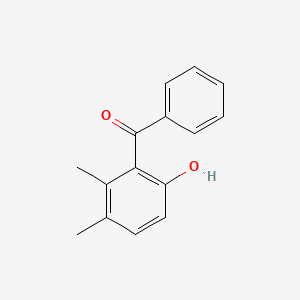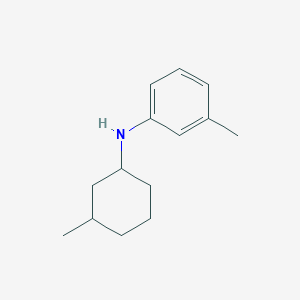
3-Methyl-N-(3-methylcyclohexyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-(3-methylcyclohexyl)aniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with a methyl group and an aniline group, where the nitrogen atom is further bonded to a 3-methylcyclohexyl group. The molecular formula of this compound is C14H21N .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-N-(3-methylcyclohexyl)aniline can be achieved through several methods:
Direct Nucleophilic Substitution: This involves the reaction of aniline with 3-methylcyclohexyl halides under basic conditions.
Reduction of Nitroarenes: The nitro derivative of the compound can be reduced using hydrogenation or other reducing agents.
Palladium-Catalyzed Amination: This method involves the use of palladium catalysts to facilitate the amination of aryl halides with 3-methylcyclohexylamines.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Corresponding amines from nitro derivatives.
Substitution: Various substituted anilines depending on the substituent introduced.
科学的研究の応用
Chemistry: 3-Methyl-N-(3-methylcyclohexyl)aniline is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: The compound is explored for its potential in medicinal chemistry, especially in the development of drug candidates containing hindered amine motifs .
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 3-Methyl-N-(3-methylcyclohexyl)aniline involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, influencing biological pathways . The exact mechanism can vary based on the specific context of its use.
類似化合物との比較
N-Methylcyclohexylamine: Similar structure but lacks the aromatic benzene ring.
N,N-Dimethylaniline: Contains a dimethylamino group instead of the 3-methylcyclohexyl group.
Cyclohexylamine: Lacks the methyl group on the cyclohexyl ring and the aromatic benzene ring.
Uniqueness: 3-Methyl-N-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl-substituted benzene ring and a 3-methylcyclohexyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .
特性
CAS番号 |
109246-77-7 |
|---|---|
分子式 |
C14H21N |
分子量 |
203.32 g/mol |
IUPAC名 |
3-methyl-N-(3-methylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3,5,7,9,12,14-15H,4,6,8,10H2,1-2H3 |
InChIキー |
SPUOQJWSYSCGMN-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)NC2=CC=CC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




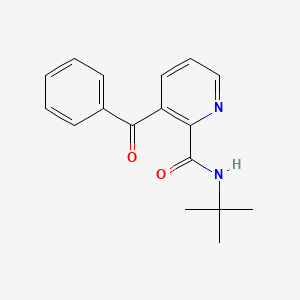
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
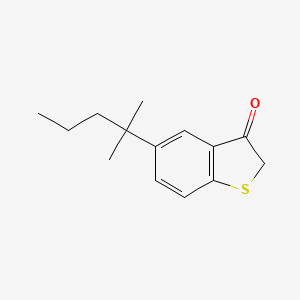
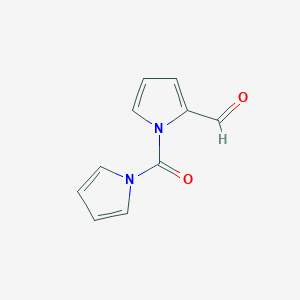
![Bis[4-(ethylamino)phenyl]methanone](/img/structure/B14322663.png)
